molecular formula C16H15NO4 B6404745 4-(3-Acetylaminophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261955-13-8

4-(3-Acetylaminophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6404745
CAS RN: 1261955-13-8
M. Wt: 285.29 g/mol
InChI Key: KYLMWSUNJBWSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Acetylaminophenyl)-2-methoxybenzoic acid, 95% (hereafter referred to as 4-AMPA) is an organic compound with a wide range of applications in scientific research. It is a white powder that has a melting point of approximately 150-152 °C and is soluble in both organic and aqueous solvents. 4-AMPA is used as a precursor for the synthesis of various compounds, such as the neurotransmitter glutamate and the anticonvulsant drug lamotrigine. Additionally, it is used as a reagent for the determination of amines and other compounds. It is a versatile compound that has many potential applications in laboratory experiments.

Scientific Research Applications

4-AMPA has a wide range of applications in scientific research. It is used as a precursor for the synthesis of various compounds, such as the neurotransmitter glutamate and the anticonvulsant drug lamotrigine. Additionally, it is used as a reagent for the determination of amines and other compounds. It is also used in the synthesis of peptides, peptidomimetics, and other organic molecules. Additionally, 4-AMPA is used in the synthesis of fluorescent dyes, which can be used for fluorescence microscopy, flow cytometry, and other imaging techniques.

Mechanism of Action

4-AMPA is an organic compound that has a wide range of applications in scientific research. It is a white powder that has a melting point of approximately 150-152 °C and is soluble in both organic and aqueous solvents. 4-AMPA acts as an intermediate in the synthesis of various compounds, such as the neurotransmitter glutamate and the anticonvulsant drug lamotrigine. Additionally, it is used as a reagent for the determination of amines and other compounds.
Biochemical and Physiological Effects
4-AMPA has been studied for its potential biochemical and physiological effects. In animal studies, 4-AMPA has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-oxidant effects. Additionally, it has been shown to have anticonvulsant activity, as well as neuroprotective and neuroregenerative effects. Additionally, 4-AMPA has been shown to have an effect on the metabolism of glucose, which may be beneficial in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-AMPA in laboratory experiments is its versatility. It can be used as a precursor for the synthesis of various compounds, as well as a reagent for the determination of amines and other compounds. Additionally, it can be used in the synthesis of peptides, peptidomimetics, and other organic molecules. Additionally, 4-AMPA is relatively stable and can be stored for long periods of time. However, 4-AMPA is toxic and should be handled with caution. Additionally, it is flammable and should be stored away from sources of ignition.

Future Directions

The potential applications of 4-AMPA in scientific research are vast and varied. Future research should focus on the potential therapeutic applications of 4-AMPA, such as its potential use as an anti-inflammatory, anti-oxidant, anticonvulsant, and neuroprotective agent. Additionally, further research should focus on the potential use of 4-AMPA in the synthesis of peptides, peptidomimetics, and other organic molecules. Additionally, research should focus on the potential use of 4-AMPA in the development of fluorescent dyes for imaging techniques. Finally, further research should focus on the potential use of 4-AMPA in the treatment of diabetes and other metabolic disorders.

Synthesis Methods

4-AMPA can be synthesized via a two-step process. The first step involves the reaction of 3-aminophenol with acetic anhydride to form 3-acetamidophenol. This is followed by the reaction of 3-acetamidophenol with 2-methoxybenzoyl chloride to form the desired 4-AMPA. The reaction is carried out in aqueous media and is catalyzed by a base, such as sodium hydroxide. The reaction is typically carried out at room temperature, but can be carried out at higher temperatures if necessary.

properties

IUPAC Name

4-(3-acetamidophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10(18)17-13-5-3-4-11(8-13)12-6-7-14(16(19)20)15(9-12)21-2/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLMWSUNJBWSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690624
Record name 3'-Acetamido-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261955-13-8
Record name 3'-Acetamido-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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